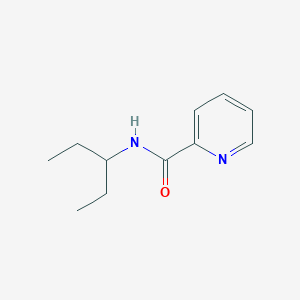
N-(pentan-3-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentan-3-yl)picolinamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of picolinamide, where the amide nitrogen is substituted with a pentan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)picolinamide typically involves the reaction of picolinamide with an appropriate alkylating agent. One common method is the reaction of picolinamide with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(pentan-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted picolinamide derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(pentan-3-yl)picolinamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, making them useful in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, or anticancer activities, making them candidates for pharmaceutical development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for producing a wide range of products .
Mecanismo De Acción
The mechanism of action of N-(pentan-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the cytochrome bc1 complex, inhibiting its function and disrupting the fungal cell’s energy production. This leads to the inhibition of fungal growth and proliferation . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Comparación Con Compuestos Similares
Picolinamide: The parent compound, which lacks the pentan-3-yl substitution.
N-(3-(Methyl(phenyl)carbamoyl)but-3-en-1-yl)picolinamide: A derivative with a different alkyl substitution.
Pendimethalin: A herbicide with a similar structural motif but different functional groups.
Uniqueness: N-(pentan-3-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-pentan-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
WWMKGAKZPDDVQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






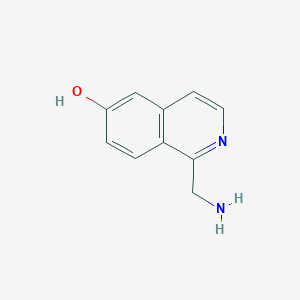

![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
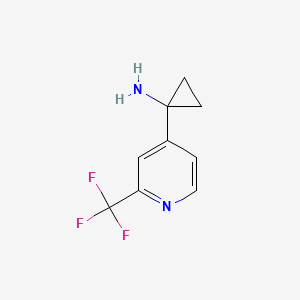
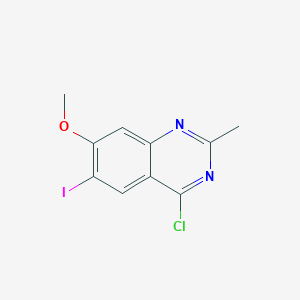
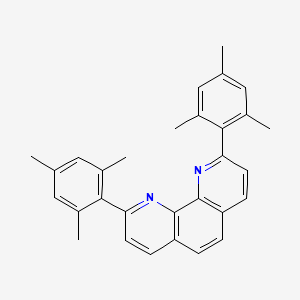
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
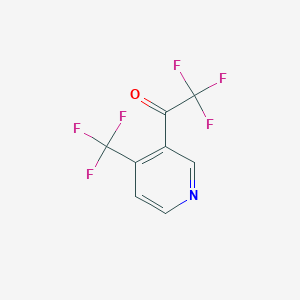

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
